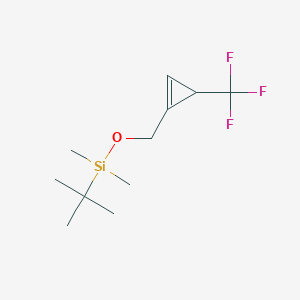
Carboxyrhodamine 110 DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxyrhodamine 110 DBCO is a green fluorescence-emitting probe used for imaging azide-tagged biomolecules via a copper-free “click reaction”. The compound consists of Carboxyrhodamine 110, a highly photostable and pH-insensitive fluorescent dye, and DBCO (Dibenzocyclooctyne), which reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for detecting azide-tagged biomolecules under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
Carboxyrhodamine 110 DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with DBCO. The process typically involves the following steps:
Activation of Carboxyrhodamine 110: Carboxyrhodamine 110 is activated using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester.
Conjugation with DBCO: The activated Carboxyrhodamine 110 is then reacted with DBCO under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Carboxyrhodamine 110 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides. This reaction is highly selective and biocompatible, allowing the formation of a stable triazole without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azides, this compound
Conditions: Mild conditions, room temperature, no copper catalyst required
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole, which is used for imaging and labeling applications .
科学研究应用
Carboxyrhodamine 110 DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the selective labeling of azide-tagged molecules.
Medicine: Utilized in diagnostic assays and therapeutic research to track and study biomolecular interactions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用机制
Carboxyrhodamine 110 DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azides to form a stable triazole, enabling the detection and imaging of azide-tagged biomolecules. This reaction is highly selective and does not require a copper catalyst, making it suitable for use in biocompatible environments .
相似化合物的比较
Carboxyrhodamine 110 DBCO is unique due to its copper-free click reaction capability and high photostability. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye with similar excitation/emission spectra but requires a copper catalyst for click reactions.
DyLight 488: A green fluorescent dye with similar properties but less photostable compared to Carboxyrhodamine 110.
Carboxyrhodamine 110-PEG4-DBCO: A PEG-based variant of this compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
属性
分子式 |
C50H49N5O10 |
|---|---|
分子量 |
879.9 g/mol |
IUPAC 名称 |
2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |
InChI 键 |
AYERTDQFRXJGCW-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


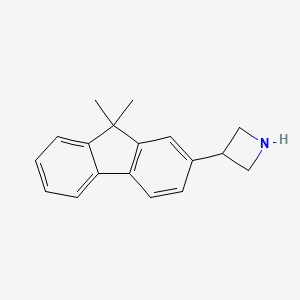


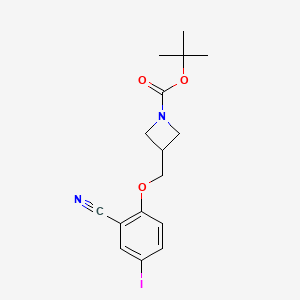
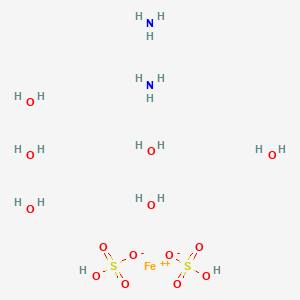
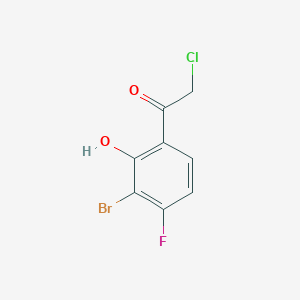
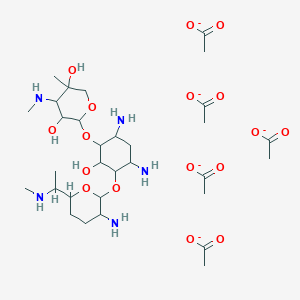

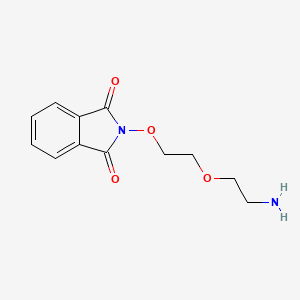
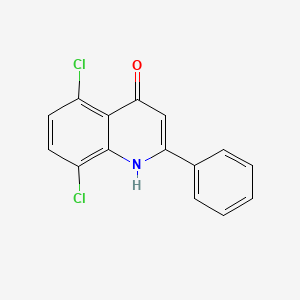
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
